![molecular formula C14H8ClF3N2 B13688889 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)
2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another approach involves the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound often utilize green catalysis techniques to enhance efficiency and reduce environmental impact. Transition metal catalysis, metal-free oxidation, and photocatalysis are some of the strategies employed for large-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at C6 enhances electrophilicity at adjacent positions. For example:
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C3 Functionalization : FeCl₃-catalyzed sulfonylmethylation with sodium sulfinates in DMA/H₂O (2:1) achieves 3-sulfonylmethyl derivatives in >85% yield (Table 1) .
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C5 Halogenation : Bromination using NBS in DMF selectively substitutes C5 due to the directing effect of the trifluoromethyl group .
Table 1: Representative C3 Functionalization Reactions
Metal-Catalyzed Cross-Coupling
The chlorophenyl group participates in Suzuki-Miyaura couplings. Recent advancements include:
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Palladium-Catalyzed Arylation : Reacts with arylboronic acids under Pd(OAc)₂/XPhos to yield biaryl derivatives (78–89% yield) .
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Iron-Mediated Denitration : Substitutes nitro groups at C3 with methyl groups using Fe powder in acetic acid .
Three-Component Reactions
The compound’s electron-deficient core facilitates multicomponent assemblies:
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Aza-Friedel–Crafts Alkylation : Reacts with aldehydes and amines under Y(OTf)₃ catalysis to form C3-alkylated products (75–85% yield) .
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Sulfonylmethylation : FeCl₃/K₂S₂O₈-mediated coupling with sodium sulfinates proceeds via an oxidation-addition mechanism (Figure 1) .
Figure 1: Proposed Mechanism for Sulfonylmethylation
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DMA oxidizes to iminium intermediate B via FeCl₃/K₂S₂O₈.
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B undergoes C–C coupling with the imidazo[1,2-a]pyridine core.
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Sulfonylation by sodium sulfinate yields 3-sulfonylmethyl derivatives .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to specific positions:
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Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the para position of the chlorophenyl ring (68% yield) .
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Sulfonation : Oleum at 100°C introduces sulfonic acid groups meta to chlorine .
Comparative Reactivity with Analogues
Table 2: Reactivity Trends in Imidazo[1,2-a]pyridine Derivatives
Scientific Research Applications
2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new compounds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as a core backbone for the development of covalent inhibitors, targeting specific proteins and enzymes . The compound’s effects are facilitated by its ability to undergo various chemical reactions, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's molecular formula is C8H4ClF3N2, and its structure includes a chlorophenyl group and a trifluoromethyl group attached to an imidazopyridine core. The structural representation is as follows:
- Molecular Formula : C8H4ClF3N2
- IUPAC Name : this compound
- CAS Number : 353258-35-2
Antimicrobial Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activities. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve inhibition of bacterial DNA synthesis.
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 0.126 μM to 0.5 μM, indicating potent activity against these cell lines .
Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory properties. A study reported that certain imidazo[1,2-a]pyridine derivatives significantly suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a potential therapeutic application in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (such as trifluoromethyl) enhances biological activity by increasing the electrophilicity of the compound.
- Substituent Positioning : Modifications at the para position of the phenyl ring have shown to yield compounds with improved potency against specific targets .
Study 1: Anticancer Activity
A study involving a series of imidazo[1,2-a]pyridine derivatives reported that compound variants exhibited significant cytotoxic effects on MDA-MB-231 cells. The most potent derivative in this series had an IC50 value of 0.126 μM, demonstrating a substantial therapeutic window compared to non-cancerous cell lines .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, compounds structurally related to this compound were tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL for some derivatives .
Properties
Molecular Formula |
C14H8ClF3N2 |
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Molecular Weight |
296.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H |
InChI Key |
TVOZGEXHUBTVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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